molecular formula C13H16O5 B13957644 2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate CAS No. 63444-69-9

2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate

Cat. No.: B13957644
CAS No.: 63444-69-9
M. Wt: 252.26 g/mol
InChI Key: AYFWDDWKCJBEHC-UHFFFAOYSA-N
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Description

2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate is a chemical compound of interest in organic synthesis and materials research. Compounds featuring the 1,3-dioxolane group are commonly employed as protecting groups for aldehydes and ketones, or as building blocks for more complex molecular architectures . The 2-hydroxyethyl ester moiety in its structure can enhance solubility and offers a versatile handle for further chemical modification, such as in polymer synthesis. This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers are responsible for conducting appropriate safety evaluations and handling the material in accordance with all applicable local and national regulations.

Properties

CAS No.

63444-69-9

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2-hydroxyethyl 2-(2-phenyl-1,3-dioxolan-2-yl)acetate

InChI

InChI=1S/C13H16O5/c14-6-7-16-12(15)10-13(17-8-9-18-13)11-4-2-1-3-5-11/h1-5,14H,6-10H2

InChI Key

AYFWDDWKCJBEHC-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CC(=O)OCCO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stereoselective Assembly via Hypervalent Iodine-Mediated Oxidation

A key method involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component condensation of an alkene, carboxylic acid, and a carbon nucleophile such as a silyl enol ether, mediated by hypervalent iodine reagents.

  • Mechanism : The reaction proceeds via the oxidative formation of a 1,3-dioxolan-2-yl cation intermediate, which is stereospecifically trapped by the nucleophile, preserving stereochemistry at the 2-position of the dioxolane ring.
  • Typical Conditions :
    • Alkene (e.g., cis-4-octene) dissolved in dichloromethane with acetic acid.
    • Cooling to −80 °C, followed by addition of boron trifluoride diethyl etherate.
    • Gradual warming to −30 °C with subsequent addition of silyl enol ether nucleophile.
    • Quenching with water and extraction.
  • Outcome : High stereoselectivity and yields of the acetoxyhydroxy dioxolane products, which can be further transformed into esters or acetates.
Step Reagents/Conditions Temperature Notes
Alkene dissolution Dichloromethane, acetic acid −80 °C Stirring under inert atmosphere
Lewis acid addition Boron trifluoride diethyl etherate −80 to −40 °C Controls cation formation
Nucleophile addition Dimethylketene methyl trimethylsilyl acetal (2a) −40 to −30 °C Nucleophilic trapping of cation
Workup Water quench, extraction with dichloromethane Room temperature Drying and concentration in vacuo

Iodine-Catalyzed Tandem Synthesis Using Diols and Styrene

Another approach involves iodine-catalyzed tandem reactions of styrene with diols under oxidative conditions:

  • Procedure :
    • Styrene, iodine catalyst, and diol are refluxed in chloroform with Oxone (potassium peroxymonosulfate) for 24 hours.
    • The reaction mixture is quenched with sodium thiosulfate and extracted.
    • Purification by silica gel chromatography yields the dioxolane products.
  • This method allows the formation of 1,3-dioxolane rings with phenyl substitution and hydroxyethyl groups, suitable for preparing compounds like 2-hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate.
Component Amount/Ratio Conditions Notes
Styrene 2 mmol Reflux in CHCl3 Reactant
Iodine (I2) 0.1 mmol Catalyst
Diol 8 mmol Nucleophile for acetal formation
Oxone 1.5 mmol Added slowly Oxidant
Time 24 h Extended reaction time

Pd-Catalyzed Heck Reaction Followed by Acetal Formation and Functionalization

A multi-step synthetic route involves:

  • Step 1 : Pd(OAc)2-catalyzed Heck coupling of 1-bromo-2-iodobenzene with allyl alcohol to form 3-(2-bromophenyl)propionaldehyde.
  • Step 2 : Treatment of the aldehyde with ethylene glycol to form the ethylene acetal (1,3-dioxolane ring).
  • Step 3 : Bromine-lithium exchange followed by carboxylation with CO2 to introduce a carboxylic acid group.
  • Step 4 : Coupling with (R)-phenylglycinol to form an amide intermediate.
  • This method allows for stereochemical control and introduction of functional groups adjacent to the dioxolane ring, enabling further derivatization toward hydroxyethyl acetate derivatives.
Step Reagents/Conditions Temperature Yield/Notes
Heck reaction Pd(OAc)2, 1-bromo-2-iodobenzene, allyl alcohol Room temperature Formation of bromophenyl aldehyde
Acetal formation Ethylene glycol, acid catalyst Room temperature 75% yield over two steps
Bromine-lithium exchange n-BuLi, -78 °C; CO2 gas −78 °C to room temp Carboxylation step
Amide coupling EDC·HCl, HOBt, (R)-phenylglycinol Room temperature to reflux Formation of amide intermediate

Friedel-Crafts Acylation and Subsequent Bromination/Hydrolysis (Patent Method)

A patented method describes preparation starting from ethylene glycol phenyl ether acetate:

  • Step 1 : Friedel-Crafts acylation with isobutyryl chloride catalyzed by Lewis acid (AlCl3) at −5 to 5 °C for 3–6 hours.
  • Step 2 : Bromination catalyzed by N,N-dimethylformamide (DMF) or iodine at room temperature.
  • Step 3 : Phase-transfer catalyzed hydrolysis of the brominated intermediate.
  • Step 4 : Purification and crystallization to obtain the final product.
  • This method avoids use of acetic acid, shortens reaction times, reduces costs, and improves yield (~70%) with high purity (~98.5%).
Step Reagents/Conditions Temperature Yield/Purity
Friedel-Crafts acylation Ethylene glycol phenyl ether acetate, isobutyryl chloride, AlCl3 −5 to 5 °C, 3–6 h Intermediate obtained
Bromination Bromine, DMF or I2 catalyst Room temperature, 2 h Brominated intermediate
Hydrolysis Phase-transfer catalyst (e.g., tetrabutylammonium bromide), NaOH solution Room temperature, 1 h Hydrolyzed product
Purification Extraction, activated carbon decolorization, crystallization Final product, 70.2% yield, 98.5% purity

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Hypervalent iodine-mediated oxidation Stereoselective cation intermediate trapping High stereoselectivity, mild conditions Requires low temperatures, sensitive reagents
Iodine-catalyzed tandem synthesis Uses styrene and diols under oxidative conditions Simple reagents, good yields Long reaction times (24 h)
Pd-catalyzed Heck + acetal formation Multi-step, allows functional group diversity High control over stereochemistry Multi-step, requires Pd catalyst
Friedel-Crafts acylation + bromination Scalable, uses phase-transfer catalysis Cost-effective, good yield and purity Requires careful temperature control

Research Findings and Notes

  • The stereoselectivity in dioxolane formation is crucial for obtaining the desired 2-phenyl-1,3-dioxolan-2-yl acetate structure, with methods involving cation intermediates showing excellent control.
  • Oxidative methods using hypervalent iodine and iodine catalysis have been demonstrated as versatile routes for acetal synthesis with phenyl substitution.
  • Multi-step Pd-catalyzed routes enable incorporation of additional functional groups, useful for further synthetic elaboration.
  • Patented Friedel-Crafts and bromination methods provide industrially relevant processes with improved efficiency and cost-effectiveness.
  • Purification typically involves aqueous quenching, organic extraction, drying, and silica gel chromatography or crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which 2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate exerts its effects involves interactions with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate -CH₂CH₂OH C₁₃H₁₆O₅ 252.26 (calculated) Potential drug delivery, enhanced solubility N/A
Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate -CH₂CH₂CH₃ C₁₀H₁₈O₄ 202.25 Flavor/fragrance industry (e.g., Jasmaprunat)
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate -CH₃ C₈H₁₄O₄ 174.20 Cosmetic additives, synthetic intermediates
Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate Thiazole ring C₁₃H₁₃NO₂S 247.31 Antimicrobial agents (e.g., activity against E. coli)
Key Observations :
  • Substituent Effects: Phenyl Group: Enhances lipophilicity and π-π stacking interactions, improving binding to biological targets (e.g., antimicrobial activity in thiazole derivatives) . Methyl/Propyl Groups: Reduce steric hindrance, favoring applications in volatile fragrances or non-polar solvents .
Antimicrobial Activity :
  • Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate demonstrates moderate activity against E. coli and P. aeruginosa, attributed to the thiazole ring’s interaction with microbial enzymes .
  • 2-Phenyl-1,4-benzopyrone (a structurally related phenolic compound) shows antimicrobial effects, suggesting that phenyl-substituted dioxolanes may share similar mechanisms .
Solubility and Stability :
  • Methyl and propyl analogs (e.g., Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate ) exhibit higher volatility and lower water solubility, making them suitable for topical formulations .
  • The hydroxyethyl group likely improves solubility in polar solvents, expanding applications in oral or injectable drug formulations.

Biological Activity

2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C13H16O4
  • Molecular Weight : 236.27 g/mol

The presence of the dioxolane ring contributes to its unique chemical behavior, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction. The specific pathways involved include the modulation of cell cycle regulators and apoptotic proteins, although further research is needed to elucidate these mechanisms comprehensively.

The biological activity of 2-hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study on Antimicrobial Effects : A study demonstrated that 2-hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anticancer Research : In a cell line study involving breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10–20 µM after 48 hours, indicating significant anticancer potential.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerReduced cell viability in breast cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

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